molecular formula C17H18N6O3 B2838545 (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1219906-72-5

(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2838545
CAS No.: 1219906-72-5
M. Wt: 354.37
InChI Key: BQQKDOLMPRZTNX-UHFFFAOYSA-N
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Description

The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that features multiple heterocyclic rings, including oxadiazole, pyridine, piperazine, and isoxazole. These heterocyclic structures are known for their significant biological and pharmacological activities, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of 5-Methyl-1,2,4-oxadiazole: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazine derivatives under controlled conditions.

    Pyridine Derivative Synthesis: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.

    Piperazine Ring Formation: Piperazine derivatives are often synthesized through the reaction of diethylenetriamine with appropriate alkylating agents.

    Isoxazole Ring Formation: Isoxazole rings can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound’s heterocyclic rings are known to interact with various biological targets, making it a potential candidate for drug discovery and development.

Medicine

The compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it of interest in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. The oxadiazole and isoxazole rings may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can provide a synergistic effect in its biological activity. This makes it a versatile molecule for various applications in scientific research and industry.

Properties

IUPAC Name

[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-11-9-14(20-25-11)17(24)23-7-5-22(6-8-23)15-4-3-13(10-18-15)16-19-12(2)26-21-16/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQKDOLMPRZTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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